5-(((3-Bromo-4-hydroxybenzyl)amino)methyl)pyrrolidin-2-one

Physicochemical characterization Regioisomer differentiation Hydrogen bonding

5-(((3-Bromo-4-hydroxybenzyl)amino)methyl)pyrrolidin-2-one is a substituted pyrrolidin-2-one derivative (C₁₂H₁₅BrN₂O₂, MW 299.16) bearing a 3-bromo-4-hydroxybenzyl moiety linked via an aminomethyl spacer at the 5-position of the lactam ring. The compound is cataloged under CAS 1463973-56-9 and supplied at purities of 97–98% by vendors including AKSci and CymitQuimica.

Molecular Formula C12H15BrN2O2
Molecular Weight 299.16 g/mol
Cat. No. B13479003
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(((3-Bromo-4-hydroxybenzyl)amino)methyl)pyrrolidin-2-one
Molecular FormulaC12H15BrN2O2
Molecular Weight299.16 g/mol
Structural Identifiers
SMILESC1CC(=O)NC1CNCC2=CC(=C(C=C2)O)Br
InChIInChI=1S/C12H15BrN2O2/c13-10-5-8(1-3-11(10)16)6-14-7-9-2-4-12(17)15-9/h1,3,5,9,14,16H,2,4,6-7H2,(H,15,17)
InChIKeyRFFVPMPGAGBKQS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(((3-Bromo-4-hydroxybenzyl)amino)methyl)pyrrolidin-2-one (CAS 1463973-56-9): Structural Identity, Physicochemical Profile, and Comparator Landscape for Research Procurement


5-(((3-Bromo-4-hydroxybenzyl)amino)methyl)pyrrolidin-2-one is a substituted pyrrolidin-2-one derivative (C₁₂H₁₅BrN₂O₂, MW 299.16) bearing a 3-bromo-4-hydroxybenzyl moiety linked via an aminomethyl spacer at the 5-position of the lactam ring . The compound is cataloged under CAS 1463973-56-9 and supplied at purities of 97–98% by vendors including AKSci and CymitQuimica . Its principal distinguishing structural features relative to the simplest core scaffold—5-(aminomethyl)pyrrolidin-2-one (CAS 154148-69-3, MW 114.15)—are the addition of the brominated hydroxybenzyl group, which contributes a heavy atom (Br) for X-ray anomalous scattering and a hydrogen-bond-donating phenolic –OH, as well as substantially altered lipophilicity [1]. The closest commercially available regioisomer is 5-(((3-bromo-2-hydroxybenzyl)amino)methyl)pyrrolidin-2-one (CAS 1493156-83-4), which differs only in the position of the phenolic hydroxyl group .

Why 5-(((3-Bromo-4-hydroxybenzyl)amino)methyl)pyrrolidin-2-one Cannot Be Replaced with Unsubstituted or Regioisomeric Pyrrolidin-2-One Analogs


The pyrrolidin-2-one scaffold is a privileged structure with broad biological relevance—exemplified by Factor Xa inhibitors achieving subnanomolar IC₅₀ (0.38 nM) [1] and bromophenol-pyrrolidin-2-one hybrids displaying AChE inhibition Ki values of 2.60–16.36 nM [2]—yet the activity profile is exquisitely sensitive to substitution pattern. The free lactam –NH (retained in the 5-substituted but lost in N-alkylated 1-substituted isomers) is essential for key hydrogen-bonding interactions with catalytic serine residues in serine protease targets [3]. Furthermore, the bromine substituent on the target compound serves a dual role: it provides anomalous scattering (f″ = 0.91 e⁻ at Cu Kα; f″ = 0.73 e⁻ at Mo Kα, calculated from Cromer-Liberman parameters) for crystallographic phasing [4]—a capability absent in the des-bromo analog—and enables Pd-catalyzed cross-coupling diversification (Suzuki, Buchwald-Hartwig) that is precluded in non-halogenated benzylamines [5]. The 4-hydroxy (para) regioisomer exhibits a predicted boiling point 13.4 °C higher than the 2-hydroxy (ortho) analog (484.1 vs. 470.7 °C), consistent with stronger intermolecular hydrogen bonding that may also manifest in differential protein–ligand binding thermodynamics . These cumulative structure–activity determinants make simple substitution with the unsubstituted core, the des-bromo analog, or the ortho-hydroxy regioisomer scientifically inappropriate without re-validation of the entire experimental system.

Quantitative Differentiation Evidence: 5-(((3-Bromo-4-hydroxybenzyl)amino)methyl)pyrrolidin-2-one vs. Closest Structural Comparators


Predicted Boiling Point and Intermolecular Hydrogen-Bonding Capacity: 4-Hydroxy (Target) vs. 2-Hydroxy Regioisomer

The target compound (3-bromo-4-hydroxybenzyl isomer) exhibits a predicted boiling point of 484.1 ± 30.0 °C, which is 13.4 °C higher than the 470.7 ± 30.0 °C predicted for the 3-bromo-2-hydroxybenzyl regioisomer (CAS 1493156-83-4), as reported on Chemsrc . Both isomers share identical molecular formula (C₁₂H₁₅BrN₂O₂) and predicted density (1.474 ± 0.06 g/cm³), indicating that the boiling point difference arises from differential intermolecular hydrogen-bonding capacity rather than mass or packing differences. In the 4-hydroxy (para) isomer, the phenolic –OH is sterically unencumbered and available for robust intermolecular H-bonding; in the 2-hydroxy (ortho) isomer, steric hindrance from the adjacent bromine and the aminomethyl linker favors intramolecular H-bonding that reduces the enthalpy of vaporization.

Physicochemical characterization Regioisomer differentiation Hydrogen bonding

Bromine Heavy-Atom Utility for Crystallographic Phasing: Target Compound vs. Des-Bromo Analog

The bromine atom (Z = 35) in 5-(((3-bromo-4-hydroxybenzyl)amino)methyl)pyrrolidin-2-one provides a calculable anomalous scattering signal suitable for single-wavelength anomalous diffraction (SAD) or multi-wavelength anomalous diffraction (MAD) phasing. At the commonly used Cu Kα wavelength (λ = 1.5418 Å), the imaginary anomalous scattering factor f″ for bromine is approximately 0.91 electrons; at Mo Kα (λ = 0.7107 Å), f″ ≈ 0.73 electrons [1]. This contrasts with the des-bromo analog (5-(((4-hydroxybenzyl)amino)methyl)pyrrolidin-2-one, not commercially catalogued as a discrete CAS entity), which contains only C, H, N, O atoms with negligible anomalous signal. In protein–ligand co-crystallography, the bromine atom can serve as a direct marker of ligand pose without requiring additional selenomethionine incorporation or heavy-atom soaking [2].

X-ray crystallography SAD/MAD phasing Structural biology

Bromine as a Synthetic Diversification Handle: Pd-Catalyzed Cross-Coupling Capability vs. Non-Halogenated Analogs

The aryl bromide moiety at the 3-position of the benzyl ring in the target compound enables Pd(0)-catalyzed cross-coupling reactions—including Suzuki-Miyaura (with aryl/heteroaryl boronic acids), Buchwald-Hartwig amination, and Sonogashira coupling—that are categorically impossible with the non-halogenated 4-hydroxybenzyl analog [1]. This provides a direct route to focused compound libraries without resynthesis of the pyrrolidin-2-one core. The bromine atom's electronic effect also deactivates the aromatic ring toward electrophilic substitution, directing reactions to occur at the bromine site rather than at unsubstituted ring positions, thus offering regiochemical control not achievable with the des-bromo comparator.

Synthetic chemistry Cross-coupling Library synthesis

5-Substitution Pattern Retains the Free Lactam NH: Comparison with 1-Substituted (N-Alkylated) Pyrrolidin-2-One Analogs

The target compound bears the benzylamino-methyl substituent at the 5-position of the pyrrolidin-2-one ring, leaving the lactam –NH (pKa ≈ 14–15) free as a hydrogen-bond donor. This contrasts with 1-substituted analogs such as 1-(4-hydroxybenzyl)pyrrolidin-2-one (CAS 135997-42-1), where the benzyl group occupies the ring nitrogen and eliminates the lactam NH. In the Factor Xa inhibitor series developed by Young et al., the pyrrolidin-2-one lactam NH forms a critical hydrogen bond with the backbone carbonyl of Gly216 in the S1 pocket; methylation or alkylation at this position reduces FXa inhibitory potency by >100-fold [1]. While direct FXa data for the target compound are not published, the retention of the lactam NH preserves this key pharmacophoric feature, whereas 1-substituted analogs forfeit it irreversibly [2].

Medicinal chemistry Target binding Factor Xa inhibition

Class-Level Anticholinesterase Activity of Bromophenol-Pyrrolidin-2-One Hybrids: Reference Framework for Target Scaffold Potential

Rezai et al. (2018) reported the synthesis and evaluation of 1-(4,5-dihydroxybenzyl)pyrrolidin-2-one bromophenol derivatives against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) [1]. These structurally related compounds—differing from the target compound primarily in the benzyl substitution pattern (4,5-dihydroxy with variable bromination vs. 3-bromo-4-hydroxy) and the attachment point (N-1 vs. C-5)—exhibited Ki values of 2.60 ± 0.75 to 16.36 ± 2.67 nM against AChE and 13.10 ± 3.33 to 54.47 ± 13.53 nM against BChE, placing them among the most potent natural-product-derived AChE inhibitors reported. Importantly, the brominated derivatives consistently outperformed the non-brominated analogs in both antioxidant and anticholinergic assays within this series, establishing a class-level precedent that bromine substitution on the hydroxybenzyl-pyrrolidin-2-one scaffold enhances cholinergic target engagement [2].

Acetylcholinesterase inhibition Bromophenol Alzheimer's disease research

Commercial Purity Benchmarking: 97–98% Assay Specifications Across Authorized Vendors

The target compound is available from multiple vendors with documented purity specifications: AKSci lists 97% minimum purity (Cat. 9081EN) ; CymitQuimica (Fluorochem brand) specifies 98% purity (Ref. 10-F743331) ; and Leyan (China) offers 98% purity (Product No. 1420098) . This consistency across independent suppliers indicates a robust and reproducible synthetic route. For procurement decisions, the 97–98% purity range provides a baseline for cost–purity trade-off analysis: the 1% purity differential between AKSci (97%) and CymitQuimica/Leyan (98%) translates to a maximum impurity burden of 3.0 wt% vs. 2.0 wt%, respectively. The regioisomer 5-(((3-bromo-2-hydroxybenzyl)amino)methyl)pyrrolidin-2-one is comparably specified at 98% purity (Leyan, Product No. 1420099) , removing purity as a differentiating factor between regioisomers and focusing the selection decision on the structural evidence dimensions above.

Quality assurance Procurement specification Purity comparison

High-Impact Research and Industrial Application Scenarios for 5-(((3-Bromo-4-hydroxybenzyl)amino)methyl)pyrrolidin-2-one


Protein–Ligand Co-Crystallography with Experimental Phasing via Bromine SAD/MAD

Structural biology cores requiring de novo phase determination for protein–ligand complexes can exploit the bromine anomalous scattering signal (f″ ≈ 0.91 e⁻ at Cu Kα) of this compound to solve structures without selenomethionine labeling or heavy-atom soaking [1]. The bromine atom serves as both a phasing marker and a direct indicator of ligand binding pose. Unlike the des-bromo analog—which provides no anomalous signal—or the 2-hydroxy regioisomer—which offers comparable anomalous scattering but altered hydrogen-bond geometry—the 4-hydroxy isomer combines phasing utility with an unencumbered phenolic –OH available for unambiguous placement in electron density maps. Procurement of 97–98% purity material from AKSci or CymitQuimica ensures minimal background from bromine-containing impurities that could generate spurious anomalous difference peaks .

Fragment-Based or Scaffold-Oriented Medicinal Chemistry with Late-Stage Diversification via Pd-Catalyzed Cross-Coupling

Medicinal chemistry groups pursuing acetylcholinesterase (AChE) inhibitors, Factor Xa antagonists, or nootropic agents can leverage the target compound as a common intermediate for parallel library synthesis [1]. The aryl bromide enables Suzuki-Miyaura coupling to introduce diverse aryl/heteroaryl groups at the 3-position of the benzyl ring, while the free 5-aminomethyl and lactam –NH provide additional derivatization handles. The class-level AChE inhibition potency (Ki = 2.60–16.36 nM) established for structurally related bromophenol-pyrrolidin-2-one hybrids provides a quantitative benchmark for prioritizing this scaffold in lead discovery [2]. The 4-hydroxy (para) regioisomer's stronger predicted intermolecular hydrogen bonding (b.p. 13.4 °C higher than ortho isomer) may confer favorable thermodynamic binding signatures in enthalpically driven target engagements .

Serine Protease Inhibitor Development Exploiting the 5-Substituted Lactam NH Pharmacophore

Research programs targeting coagulation Factor Xa or related trypsin-like serine proteases should prioritize the 5-substituted pyrrolidin-2-one scaffold over 1-substituted analogs, as the free lactam –NH is a validated pharmacophoric element that engages the S1 pocket backbone carbonyl (Gly216 in FXa) via a conserved hydrogen bond [1]. Literature precedent demonstrates that N-alkylation at this position reduces FXa inhibitory potency by >100-fold. While direct FXa inhibition data for this specific compound are not published, the structural retention of the lactam NH—combined with the bromophenol motif present in potent AChE inhibitors—positions it as a rationally selected dual-target probe candidate. Procurement specifications (97–98% purity) meet the requirements for enzymatic assay reproducibility .

Chemical Biology Probe Development Requiring Bifunctional Reactivity (Cross-Coupling Handle + Hydrogen-Bond Donor Array)

The target compound uniquely combines three functional elements in a single, commercially available intermediate: (i) an aryl bromide for Pd-catalyzed conjugation to fluorophores, biotin, or affinity tags; (ii) a secondary amine in the aminomethyl linker for reductive amination or amide coupling; and (iii) a free lactam –NH and phenolic –OH for target hydrogen bonding [1]. This trifunctional reactivity profile is absent in the des-bromo analog (lacks cross-coupling handle) and suboptimal in the 2-hydroxy regioisomer (sterically hindered phenolic –OH). For chemical biology groups synthesizing activity-based probes or PROTAC conjugates, the ability to perform sequential chemoselective modifications at three distinct sites from one starting material substantially reduces synthetic step count . Vendor-stated long-term storage conditions (cool, dry place; non-hazardous for transport) facilitate inventory management for multi-year probe development programs [2].

Quote Request

Request a Quote for 5-(((3-Bromo-4-hydroxybenzyl)amino)methyl)pyrrolidin-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.